1-(3-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Beschreibung
The compound 1-(3-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a triazolopyrimidine derivative featuring a piperazine ring substituted with a 3-fluorobenzoyl group at position 4 and a 3-methyl-triazolo[4,5-d]pyrimidine moiety at position 5. Triazolopyrimidines are known for their pharmacological versatility, targeting receptors such as cannabinoid receptors (CB2R), adenosine A2A receptors (A2AR), and NADPH oxidases, depending on substituent patterns .
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN7O/c1-22-14-13(20-21-22)15(19-10-18-14)23-5-7-24(8-6-23)16(25)11-3-2-4-12(17)9-11/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFLFHHDZVGYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3-Fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex heterocyclic compound notable for its potential biological activities. This compound features a triazolopyrimidine core, which is known for its interactions with various biological targets, including enzymes and receptors. The following sections provide an overview of its synthesis, biological mechanisms, and specific activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazolopyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Fluorobenzoyl Group : Achieved through nucleophilic aromatic substitution.
- Attachment of the Piperazine Ring : This is generally done via substitution reactions where the piperazine derivative reacts with the triazolopyrimidine core.
The mechanism by which this compound exerts its biological effects involves:
- Mimicking Purine Bases : The triazolopyrimidine structure allows the compound to bind to nucleotide-binding sites on various enzymes and receptors.
- Enzyme Modulation : This binding can lead to either inhibition or activation of specific cellular pathways, impacting processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that derivatives of piperazine compounds exhibit significant antimicrobial effects. For example, compounds similar to this compound have been tested against various bacterial strains with promising results.
| Compound | Target | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory (IC50 = 15 µM) |
| Compound B | E. coli | Moderate (IC50 = 30 µM) |
Antifungal Activity
The compound has also been evaluated for antifungal properties. In one study, similar piperazine derivatives demonstrated effective inhibition against fungal strains such as Candida albicans.
| Compound | Target | Activity |
|---|---|---|
| Compound C | Candida albicans | Strong (IC50 = 12 µM) |
| Compound D | Aspergillus niger | Weak (IC50 = 50 µM) |
Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it acts as a competitive inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Tyrosinase | Competitive | 20.5 |
Case Studies
A recent study focused on the evaluation of structural analogs of this compound for their biological activity against Agaricus bisporus tyrosinase (AbTYR). The results indicated that certain derivatives exhibited low micromolar inhibition with no observed cytotoxicity on mammalian cells:
- Compound E showed an IC50 value of 40.43 µM.
- Kinetic studies revealed that these compounds acted as competitive inhibitors against diphenolase activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare the structural features, pharmacological targets, and activities of the target compound with analogous triazolopyrimidine derivatives:
Table 1: Key Structural and Pharmacological Comparisons
Key Findings from Structural Comparisons
Substituent Effects on Receptor Selectivity The 3-methyl group on the triazolo[4,5-d]pyrimidine core in the target compound may enhance metabolic stability compared to bulkier substituents (e.g., tert-butyl in RG7774) . The 4-(3-fluorobenzoyl)piperazine moiety could influence binding affinity to adenosine or cannabinoid receptors, as seen in analogs with piperazine/aryl substitutions (e.g., A2AR modulators in ).
Pharmacological Activity
- RG7774 demonstrates high CB2R selectivity due to its pyrrolidin-3-ol group, avoiding psychotropic effects associated with CB1R activation .
- VAS2870 's sulfide substitution at position 7 is critical for NADPH oxidase inhibition, a mechanism distinct from receptor modulation .
- Urea-containing derivatives (e.g., in ) show dual allosteric/agonist activity at A2AR, suggesting that the target compound’s 3-fluorobenzoyl group may similarly modulate receptor dynamics.
Synthetic Feasibility
- The target compound’s synthesis likely parallels methods for RG7774 (8-step sequence starting from benzyl chloride) and derivatives in , which employ nucleophilic substitutions and cyclization reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
